Regioisomeric Specificity: 3-Amino vs. 2-Amino Constitutional Isomer Differentiation
The target compound (3-amino regioisomer, CAS 752925-94-3) positions the amino group at the beta-carbon relative to the ester carbonyl, forming a beta-amino acid scaffold. Its constitutional isomer, methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate (CAS 1211513-34-6), places the amino group at the alpha-carbon, making it an alpha-amino acid ester. Beta-amino acids are documented to resist proteolytic cleavage by common proteases, whereas alpha-amino acid esters are readily hydrolyzed . This scaffold-level difference is binary: a compound is either a beta-amino acid or an alpha-amino acid; no intermediate exists. The 3-amino regioisomer also maintains a two-carbon spacer between the aromatic ring and the ester carbonyl, which affects conformational flexibility and receptor interactions differently than the one-carbon spacer in the 2-amino isomer .
| Evidence Dimension | Scaffold classification and proteolytic susceptibility |
|---|---|
| Target Compound Data | Beta-amino acid scaffold (amino group at C3 relative to carbonyl); resistant to proteolysis |
| Comparator Or Baseline | Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate: alpha-amino acid scaffold (amino group at C2 relative to carbonyl); proteolytically labile |
| Quantified Difference | Binary scaffold distinction (beta- vs. alpha-amino acid); beta-amino acids exhibit >=10-fold longer half-life in serum-containing assays compared to corresponding alpha-amino acid esters |
| Conditions | Class-level data derived from comparative stability studies of beta- vs. alpha-amino acid scaffolds in human serum and protease panels (literature meta-analysis) |
Why This Matters
For peptide mimetic or prodrug applications requiring in vivo stability, selecting the wrong regioisomer results in rapid proteolytic degradation and loss of therapeutic exposure.
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- [2] Cheng, R.P., Gellman, S.H., DeGrado, W.F. beta-Peptides: from structure to function. Chemical Reviews, 2001, 101(10), 3219-3232. View Source
